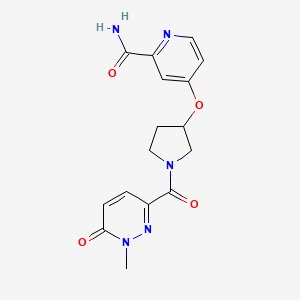

4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Tuberculostatic Activity of Novel Compounds

The paper titled "Synthesis and tuberculostatic activity of novel N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and N′-methylpyrimidine-2-carbohydrazide derivatives" discusses the synthesis of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives, which are used as starting materials to obtain various compounds with potential activity against Mycobacterium tuberculosis. The synthesis involves the creation of methyl N′-methylhydrazinecarbodithioates, which are then used to produce 1,3,4-oxadiazoles and 1,2,4-triazoles with a free NH2 group at the N-4 position. The study also includes the synthesis of compounds containing cyclic amines at N-4 of the 1,2,4-triazole ring. A structure–activity relationship analysis was performed for the synthesized compounds .

Synthesis of Phthalimido-N-oxy-ethyl Derivatives

Another study, "Synthesis of some 1-{2-(phthalimido-N-oxy)-ethyl} derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides," describes a multistep reaction sequence to synthesize a series of derivatives. The process begins with the condensation of ethyl acetoacetate, various araldehydes, and ammonia to yield diethyl 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Subsequent reactions involve hydrazine hydrate and benzoxazine-4(3H)-one to produce the final compounds. The structures of these compounds were confirmed using elemental analysis, IR, 1H NMR, and mass spectral data .

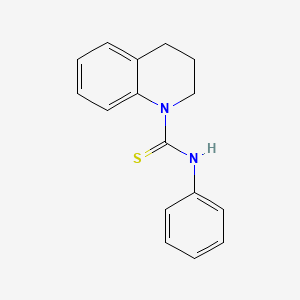

Structural Characterisation of Amides from Picolinic Acid

The third paper, "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," focuses on the synthesis of mono- and bis-amides from picolinic acid and pyridine-2,6-dicarboxylic acid with N-alkylanilines. These amides are of interest for their potential applications in various fields such as catalysis and coordination chemistry. The study also explores the reaction of picolinic acid with thionyl chloride, which leads to the formation of N-alkyl-N-phenylpicolinamides and 4-chloro-N-alkyl-N-phenylpicolinamides. X-ray crystal structures for six compounds were described, revealing a preference for cis amide geometry. Variable temperature 1H NMR experiments provided insights into amide bond isomerisation in solution .

科学的研究の応用

1. Tuberculostatic Activity

A study by Bogdanowicz et al. (2012) focused on synthesizing derivatives similar to 4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide. These compounds were tested for their activity against Mycobacterium tuberculosis, showing potential as tuberculostatic agents (Bogdanowicz, Foks, Gobis, & Augustynowicz-Kopeć, 2012).

2. Synthetic Route for Pyrrolo[2,3-c]pyridazines

Maeba and Castle (1979) explored the thermolysis of compounds structurally related to this compound, providing a new synthetic route to pyrrolo[2,3-c]pyridazines, a class of compounds with potential in various chemical applications (Maeba & Castle, 1979).

3. Anticonvulsant Activity

A study by Edafiogho et al. (1992) on novel enaminones derived from cyclic beta-dicarbonyl precursors, related to the compound , showed significant anticonvulsant activity. This suggests potential use in neurological disorders (Edafiogho et al., 1992).

4. Synthesis of Fused Pyridine Derivatives

Al-Issa (2012) conducted research on the synthesis of new pyridine and fused pyridine derivatives, which include structural elements similar to this compound. These compounds have potential applications in material science and as intermediates in pharmaceutical chemistry (Al-Issa, 2012).

5. Biological Evaluation of Derivatives

Shainova et al. (2019) evaluated a series of derivatives based on a similar compound for biological activity. Their findings highlight the potential of these compounds in biologically active materials and drug development (Shainova, Gomktsyan, Karapetyan, & Yengoyan, 2019).

6. Antiinflammatory Activity

Research by Rajasekaran, Sivakumar, and Jayakar (1999) on ibuprofen analogs, structurally related to the compound , demonstrated potent antiinflammatory activity. This indicates possible applications in the development of new antiinflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).

7. Hydrogen-Bonding in Structures

Smith and Wermuth (2012) studied hydrogen-bonding patterns in compounds containing elements similar to this compound. This research is relevant for understanding the structural properties of these compounds (Smith & Wermuth, 2012).

作用機序

Target of Action

The primary targets of the compound “4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide” are currently unknown. The compound is a derivative of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Mode of Action

It’s known that the compound contains a 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid moiety , which may play a role in its biological activity.

Pharmacokinetics

The compound is a solid at room temperature , which may influence its absorption and distribution in the body. The compound’s molecular weight (154.12 g/mol ) and its chemical structure may also impact its metabolism and excretion.

特性

IUPAC Name |

4-[1-(1-methyl-6-oxopyridazine-3-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4/c1-20-14(22)3-2-12(19-20)16(24)21-7-5-11(9-21)25-10-4-6-18-13(8-10)15(17)23/h2-4,6,8,11H,5,7,9H2,1H3,(H2,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTCYZACIJJIDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=CC(=NC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3006846.png)

![1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B3006850.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)

![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)

![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B3006861.png)